2-Phenoxyisonicotinonitrile is an organic compound with the molecular formula CHNO. It is classified as a nitrile and is structurally related to isonicotinonitrile, possessing a phenoxy group attached to the second position of the isonicotinonitrile framework. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
2-Phenoxyisonicotinonitrile can be sourced from chemical databases such as PubChem, which provides detailed information on its structure, properties, and classification. It falls under the category of organic compounds, specifically those that contain both aromatic rings and nitrile functional groups. The compound is also recognized for its potential biological activities, making it a subject of research in pharmacology and organic synthesis .
The synthesis of 2-Phenoxyisonicotinonitrile can be achieved through several methods, primarily focusing on nucleophilic substitution reactions. One notable method involves the reaction of isonicotinonitrile with phenol derivatives in the presence of a suitable catalyst or base to facilitate the substitution at the 2-position.
The reaction mechanism generally involves the nucleophilic attack of the phenol on the carbon atom adjacent to the nitrile group, followed by elimination of a leaving group to form the desired product.
The molecular structure of 2-Phenoxyisonicotinonitrile features:
This structural configuration contributes to its chemical reactivity and biological properties.
2-Phenoxyisonicotinonitrile can participate in various chemical reactions, including:
In nucleophilic substitution reactions, the electron-withdrawing nature of the nitrile group enhances electrophilicity at adjacent carbon atoms, facilitating nucleophilic attacks. The stability of intermediates formed during these reactions plays a critical role in determining reaction pathways and yields.
The mechanism of action for 2-Phenoxyisonicotinonitrile in biological systems may involve interaction with specific enzyme targets or receptors. Preliminary studies suggest that it could exhibit antimicrobial or anti-inflammatory properties through modulation of signaling pathways.
Research indicates that compounds with similar structures often interact with biological targets via hydrogen bonding and π-π stacking interactions due to their aromatic nature. Quantitative structure–activity relationship models may further elucidate its biological efficacy.
Relevant data from chemical databases provide insights into its melting point, boiling point, and spectral characteristics (e.g., IR, NMR).
2-Phenoxyisonicotinonitrile has potential applications in:
Research continues to explore its full range of applications, particularly in drug development and synthetic methodologies in organic chemistry.
Systematic Nomenclature:The compound is formally named as 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine according to IUPAC conventions (CAS RN: 882770-78-7). This designation precisely defines the positions of substituents on the pyrimidine ring: chloro at position 4, the imidazol-1-yl group at position 6, and the amino group at position 5. Alternative names include 4-Chloro-6-(1H-imidazol-1-yl)-5-pyrimidinylamine, emphasizing the amino attachment point. The molecular formula is C₇H₆ClN₅, with a molecular weight of 195.61 g/mol [1] [2].
Structural Isomerism and Distinction:A critical consideration is positional isomerism. The compound is distinct from:
Computational and Crystallographic Insights:The InChI Key (KOHVFKGNGGRICG-UHFFFAOYSA-N) provides a unique digital identifier for database searching [1]. Crystallographic studies of structurally analogous imidazolyl-pyrimidine hybrids reveal key structural features relevant to this compound:
Table 1: Key Structural Identifiers for 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 882770-78-7 | [1] [2] |
Molecular Formula | C₇H₆ClN₅ | [1] [3] |
Molecular Weight | 195.61 g/mol | [1] [3] |
InChIKey | KOHVFKGNGGRICG-UHFFFAOYSA-N | [1] |
Canonical SMILES | NC1=C(N=NC(Cl)=C1)N2C=NC=C2 |
The molecule possesses hydrogen bonding capability through both the amino group (donor/acceptor) and imidazole nitrogen atoms (acceptors), plus the chloro substituent contributes to electrophilic character at position 4. The imidazole ring adopts a planar conformation relative to the pyrimidine, facilitating π-conjugation, as evidenced in related crystal structures [5]. Hydrogen bonding patterns observed in analogous structures include N-H···N and C-H···Cl interactions, which often generate chain or sheet motifs in the solid state [5] [6].
Tautomerism and Electronic Effects:The imidazole moiety exhibits potential for prototropic tautomerism, though the 1H-imidazol-1-yl substitution pattern in this compound locks the nitrogen atoms in specific donor/acceptor roles. Electronic distribution analysis indicates the C4 chlorine atom significantly enhances electrophilicity at that position, making it susceptible to nucleophilic displacement – a key reactivity exploited in drug discovery. The C5 amino group exerts strong electron-donating effects, modulating the electron deficiency of the pyrimidine ring and influencing hydrogen bonding capacity [5] [8].
Table 2: Supramolecular Features of Imidazole-Pyrimidine Hybrids
Structural Feature | Role in Molecular Assembly | Observed in Analogues |
---|---|---|
Amino Group (Pyrimidine) | Hydrogen Bond Donor (N-H) | Forms N-H···N/O bonds with anions or heterocycles |
Imidazole N Atoms | Hydrogen Bond Acceptors | Participates in N-H···N and C-H···N interactions |
Chloro Substituent | Weak Hydrogen Bond Acceptor | Engages in C-H···Cl contacts |
Aromatic Planes | π-π Stacking | Stabilizes crystal packing via face-to-face interactions |
Methylene Linkers (in analogues) | Conformational Flexibility | Adopts different torsional angles in salts |
The emergence of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine as a synthon is deeply rooted in the evolution of kinase inhibitor design. Its structural framework embodies key pharmacophoric elements sought in targeted cancer therapies, specifically addressing limitations of early tyrosine kinase inhibitors (TKIs). The scaffold combines two critical heterocyclic systems recognized for their kinase binding capabilities: the pyrimidine core serves as an adenine mimetic for ATP-competitive inhibition, while the imidazole moiety provides versatile hydrogen bonding interactions within the kinase pocket [9].
Predecessor Compounds and Design Evolution:Research into dual SRC/ABL1 inhibitors established the foundation for this compound's significance. The prototype inhibitor AP23464 (a trisubstituted purine) demonstrated sub-nanomolar potency against both kinases but lacked efficacy against the treatment-resistant T315I "gatekeeper" mutation in BCR-ABL1. This mutation – involving a threonine-to-isoleucine substitution – creates steric hindrance and eliminates a critical hydrogen bonding site, conferring resistance to imatinib and most second-generation TKIs [9]. Medicinal chemists subsequently explored alternative heterocyclic cores to overcome this limitation, leading to the investigation of imidazolyl-substituted pyrimidines as privileged scaffolds capable of accommodating the bulky isoleucine side chain while maintaining key binding interactions.
Ponatinib and the Role of the Scaffold:The clinical breakthrough came with the development of ponatinib (approved 2012), a third-generation BCR-ABL1 inhibitor effective against the T315I mutation. While not identical to 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine, ponatinib's discovery pathway validated the imidazole-pyrimidine pharmacophore as a critical structural component for circumventing mutation-induced resistance. Within ponatinib's complex structure, the chloro-imidazolyl-aminopyrimidine moiety provides essential interactions with the kinase hinge region and facilitates optimal positioning of the ethynyl linker that addresses the T315I steric challenge [9]. This compound serves as a direct chemical precursor or structurally simplified analogue in the synthetic routes to such advanced inhibitors, enabling modular derivatization at multiple positions:
Broader Applications in Heterocyclic Chemistry:Beyond kinase inhibitors, this scaffold has demonstrated versatility in synthesizing diverse biologically active structures:
Synthetic Accessibility and Purification:Commercial availability (95-97% purity) facilitates drug discovery efforts [1] [2]. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) where 4,6-dichloropyrimidin-5-amine reacts with imidazole under controlled conditions. Key challenges include:
The enduring significance of 4-Chloro-6-(1H-imidazol-1-yl)pyrimidin-5-amine lies in its balanced molecular complexity – offering multiple vectors for diversification while retaining sufficient synthetic accessibility for lead optimization campaigns. Its role in addressing one of oncology's most challenging resistance mutations (T315I) underscores the strategic importance of hybrid heterocyclic architectures in modern medicinal chemistry.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8